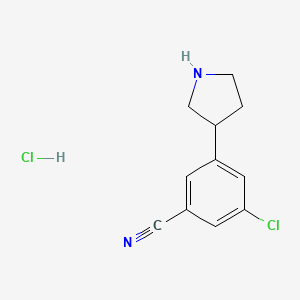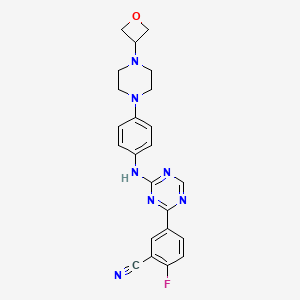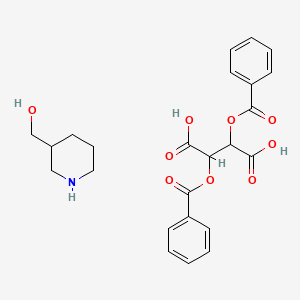![molecular formula C11H9NO3 B14790457 (1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of indoline derivatives with cyclopropane carboxylic acid under specific conditions to form the desired spiro compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced catalytic processes can further enhance the efficiency and reduce the cost of production .
化学反応の分析
Types of Reactions
(1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
科学的研究の応用
(1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
作用機序
The mechanism of action of (1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid: This compound shares a similar cyclopropane structure but differs in its functional groups and overall reactivity.
rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid: Another similar compound with variations in the substituents attached to the cyclopropane ring.
Uniqueness
The uniqueness of (1R,2R)-2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and provides a versatile scaffold for the development of new compounds with tailored properties .
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
(3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7?,11-/m0/s1 |
InChIキー |
WQBMGVVIMKVWJT-QRIDDKLISA-N |
異性体SMILES |
C1C([C@@]12C3=CC=CC=C3NC2=O)C(=O)O |
正規SMILES |
C1C(C12C3=CC=CC=C3NC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)

![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)




